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Compound of Interest

Compound Name: 2,2-Diphenyilglycine

L Get Quote

Cat. No.: B147090

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and
data integral to the structural elucidation of 2,2-diphenylglycine. The document details the
spectroscopic and crystallographic techniques employed to confirm the molecule's identity and
spatial arrangement, offering valuable insights for researchers in medicinal chemistry and drug
development.

Molecular Structure and Properties

2,2-Diphenylglycine, an alpha-amino acid, possesses a unique structure with two phenyl
groups attached to the alpha-carbon. This structural feature imparts specific chemical and
physical properties relevant to its application in synthesis and pharmaceutical research.[1]

Property

Value

Chemical Formula

C14H13NO2

Molecular Weight 227.26 g/mol [2]

CAS Number 3060-50-2[2]

Appearance White to off-white powder or crystals[2]
Melting Point 245-247 °C (decomposition)[1][2]
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Synthesis of 2,2-Diphenylglycine

The synthesis of 2,2-diphenylglycine can be achieved through established methods for a-
amino acid synthesis, such as the Strecker or Bucherer-Bergs reactions, starting from
benzophenone.

Example Synthetic Protocol: Modified Strecker
Synthesis

This protocol outlines a general approach for the synthesis of a-amino nitriles, the precursors to
o-amino acids.

Experimental Protocol:

Imine Formation: Benzophenone is reacted with ammonia in a suitable solvent. The use of a
dehydrating agent can facilitate the formation of the corresponding imine.

 Nitrile Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide
(NaCN), is added to the imine solution. The reaction is typically carried out in a buffered
agueous medium to control the pH.

o Hydrolysis: The resulting a-aminonitrile is hydrolyzed to the carboxylic acid using either
acidic or basic conditions. Acidic hydrolysis, for example with concentrated hydrochloric acid,
IS a common method.

« |solation and Purification: The 2,2-diphenylglycine product is isolated by adjusting the pH to
its isoelectric point, causing it to precipitate. The solid can then be collected by filtration,
washed, and further purified by recrystallization.

Spectroscopic Characterization

The structural confirmation of 2,2-diphenylglycine relies on a combination of spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

1H NMR Spectroscopy:

o Aromatic Protons: The protons on the two phenyl rings are expected to appear as a complex
multiplet in the aromatic region of the spectrum, typically between 6 7.0 and 8.0 ppm.

e Amine and Carboxylic Acid Protons: The protons of the amine (NHz2) and carboxylic acid
(COOH) groups are exchangeable and may appear as broad singlets. Their chemical shifts
can vary depending on the solvent and concentration.

13C NMR Spectroscopy:

o Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the
downfield region of the spectrum, typically between & 170 and 185 ppm.

o Alpha-Carbon: The quaternary a-carbon, bonded to the two phenyl groups, the amino group,
and the carboxyl group, will have a characteristic chemical shift.

o Aromatic Carbons: The carbons of the phenyl rings will appear in the aromatic region,
typically between & 125 and 150 ppm. Due to symmetry, fewer than 12 distinct aromatic
carbon signals may be observed.

Table 1: Predicted NMR Spectral Data for 2,2-Diphenylglycine
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Nucleus Chemical Shift (6, ppm) Multiplicity

H

Aromatic-H 7.0-8.0 Multiplet

NH:2 Variable Broad Singlet
COOH Variable Broad Singlet
13C

C=0 170 - 185 Singlet

Ca ~60-75 Singlet
Aromatic-C 125 - 150 Multiple Singlets

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A small amount of 2,2-diphenylglycine is dissolved in a suitable
deuterated solvent (e.g., DMSO-ds, D20 with acid or base). Tetramethylsilane (TMS) is
typically used as an internal standard.

o Data Acquisition: The *H and 3C NMR spectra are acquired on a high-field NMR
spectrometer.

o Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased
and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for 2,2-Diphenylglycine
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Functional Group Wavenumber (cm~—?) Intensity
O-H stretch (Carboxylic Acid) 3300 - 2500 Broad
N-H stretch (Amine) 3400 - 3250 Medium
C-H stretch (Aromatic) 3100 - 3000 Medium
C=0 stretch (Carboxylic Acid) 1725 - 1700 Strong
C=C stretch (Aromatic) 1600 - 1450 Medium
C-N stretch 1250 - 1020 Medium

Experimental Protocol: FTIR Spectroscopy

o Sample Preparation: A small amount of the solid sample is mixed with potassium bromide
(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: A background spectrum is collected, followed by the spectrum of the
sample.

o Data Processing: The sample spectrum is ratioed against the background spectrum to obtain
the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 2,2-diphenylglycine, a molecular ion peak ([M]*) at m/z 227 would be
expected. The fragmentation pattern would likely involve the loss of the carboxyl group (COOH)
and cleavage of the C-C bond between the alpha-carbon and the phenyl rings.

Table 3: Expected Mass Spectrometry Fragments for 2,2-Diphenylglycine
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miz Fragment

227 [C14H13NO2]* (Molecular lon)
182 [C13H12N]* ([M-COOH]*)
167 [C13H11]*

77 [CeHs]* (Phenyl group)

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe or after separation by gas or liquid chromatography.

lonization: The sample is ionized using a suitable technique, such as Electron lonization (EI)
or Electrospray lonization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a
mass analyzer.

Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-
dimensional structure of a molecule. While a specific CIF file for 2,2-diphenylglycine was not
located in the Crystallography Open Database during the literature search, the general
procedure for such an analysis is outlined below.

Experimental Protocol: X-ray Crystallography

o Crystal Growth: Single crystals of 2,2-diphenylglycine suitable for X-ray diffraction are
grown from a suitable solvent system.

» Data Collection: A selected crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
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 Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The crystal structure is then solved using direct methods
or Patterson methods and refined to obtain the final atomic coordinates and molecular
geometry.

Visualizations

The following diagrams illustrate the molecular structure and the workflow for the structure
elucidation of 2,2-diphenylglycine.
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Caption: Molecular structure of 2,2-diphenylglycine.
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Caption: Experimental workflow for the structure elucidation.

Conclusion

The structural elucidation of 2,2-diphenylglycine is a systematic process involving chemical
synthesis followed by comprehensive analysis using a suite of spectroscopic and
crystallographic techniques. The data obtained from NMR, IR, and Mass Spectrometry,
corroborated by X-ray crystallography, provides unambiguous confirmation of its molecular
structure. This guide serves as a technical resource for professionals engaged in the synthesis,
characterization, and application of novel chemical entities in the field of drug discovery and
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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